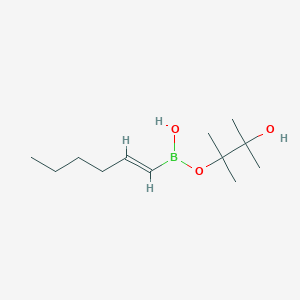
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen hex-1-enylboronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1-Hexenylboronic acid pinacol ester: is an organoboron compound with the empirical formula C12H23BO2. It is a derivative of boronic acid and pinacol, characterized by the presence of a hexenyl group in the trans configuration. This compound is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Hexenylboronic acid pinacol ester typically involves the reaction of trans-1-hexenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows: [ \text{trans-1-Hexenylboronic acid} + \text{Pinacol} \rightarrow \text{trans-1-Hexenylboronic acid pinacol ester} + \text{Water} ]
Industrial Production Methods: Industrial production of trans-1-Hexenylboronic acid pinacol ester involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving trans-1-Hexenylboronic acid pinacol ester. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding alcohol or aldehyde.
Reduction: Reduction of the ester can yield the corresponding boronic acid or alcohol.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki–Miyaura Coupling: Formation of substituted alkenes or arenes.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of boronic acids or alcohols.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: Employed in catalytic processes, especially in the Suzuki–Miyaura coupling reaction.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Applied in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
作用机制
The primary mechanism of action for trans-1-Hexenylboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
- trans-1-Propenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- trans-2-Phenylvinylboronic acid pinacol ester
- trans-1-Heptenylboronic acid pinacol ester
Uniqueness: trans-1-Hexenylboronic acid pinacol ester is unique due to its specific hexenyl group in the trans configuration, which imparts distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers unique advantages in terms of stability and ease of handling, making it a valuable reagent in various chemical transformations.
属性
分子式 |
C12H25BO3 |
|---|---|
分子量 |
228.14 g/mol |
IUPAC 名称 |
[(E)-hex-1-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C12H25BO3/c1-6-7-8-9-10-13(15)16-12(4,5)11(2,3)14/h9-10,14-15H,6-8H2,1-5H3/b10-9+ |
InChI 键 |
WLRWNXJQAYVWGD-MDZDMXLPSA-N |
手性 SMILES |
B(/C=C/CCCC)(O)OC(C)(C)C(C)(C)O |
规范 SMILES |
B(C=CCCCC)(O)OC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


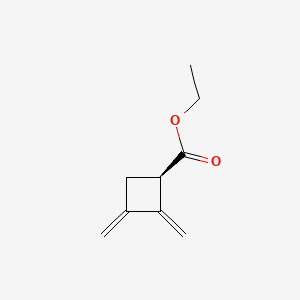


![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)

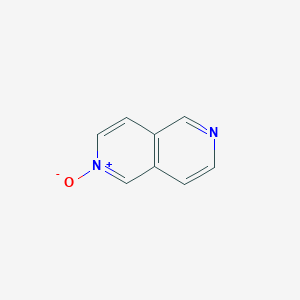

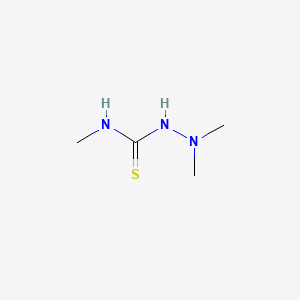
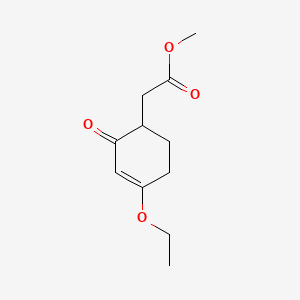

![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)


